![molecular formula C22H19N5OS B5547882 7-methyl-N'-[4-(methylthio)benzylidene]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbohydrazide](/img/structure/B5547882.png)
7-methyl-N'-[4-(methylthio)benzylidene]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, such as the one , typically involves the reaction of aminoazoles with acetoacetic ester and aliphatic, aromatic, or heteroaromatic aldehydes. This three-component synthesis method is efficient for producing various substituted 6-ethoxycarbonyl-5-methyl-4,7-dihydroazolo[1,5-a]pyrimidines (Fedorova, Zhidovinova, Rusinov, & Ovchinnikova, 2003).
Molecular Structure Analysis
Structural studies of pyrazolo[1,5-a]pyrimidine derivatives reveal complex hydrogen bonding and framework structures, as seen in similar compounds. For instance, hydrogen-bonded chain structures and three-dimensional frameworks formed by hydrogen bonds are common in these molecules (Portilla et al., 2006).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions, leading to a range of derivatives. The reactivity of these compounds includes interactions with amines, alcohols, and phenylboronic acid, often in the presence of catalysts like Pd (Drev et al., 2014).
Physical Properties Analysis
The physical properties of pyrazolo[1,5-a]pyrimidines are influenced by their molecular structure. The hydrogen bonding and ring structures significantly affect their crystal packing and solubility. These properties are crucial in understanding the compound's behavior in various solvents and conditions (Portilla et al., 2006).
Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidines exhibit a range of chemical properties, including reactivity towards different functional groups and potential for forming diverse derivatives. Their chemical behavior is largely determined by the substituents on the pyrazolo[1,5-a]pyrimidine core and the specific conditions of the reaction (Drev et al., 2014).
Scientific Research Applications
Synthesis and Chemical Properties
Research on pyrazolo[1,5-a]pyrimidine derivatives has led to the development of various synthesis methods and exploration of their chemical properties. A notable study by Drev et al. (2014) discusses the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, showcasing the tunable regioselectivity in N-alkylation of pyrazolo[1,5-a]pyrimidine derivatives. This research highlights the flexibility and adaptability of these compounds in chemical synthesis, providing a foundation for further modifications and applications Drev et al., 2014.
Potential Therapeutic Applications
Investigations into the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives have identified several promising avenues. For instance, Atta et al. (2019) synthesized glycosylhydrazinyl-pyrazolo[1,5-c]pyrimidines and pyrazolo[1,5-c]triazolo[4,3-a]pyrimidines as anti-proliferative agents. These compounds demonstrated inhibition of proliferation in human breast cancer cells, showcasing their potential in cancer therapy Atta et al., 2019.
Antimicrobial Activity
Another area of research involves the antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives. Abunada et al. (2008) explored the synthesis and antimicrobial activity of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives. Their findings suggest these compounds have potential as antimicrobial agents, contributing to the fight against resistant microbial strains Abunada et al., 2008.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-methyl-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5OS/c1-15-12-20(17-6-4-3-5-7-17)25-21-19(14-24-27(15)21)22(28)26-23-13-16-8-10-18(29-2)11-9-16/h3-14H,1-2H3,(H,26,28)/b23-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZNAQBYDPAPIP-YDZHTSKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)C(=O)NN=CC3=CC=C(C=C3)SC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=C(C=NN12)C(=O)N/N=C/C3=CC=C(C=C3)SC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-N'-[4-(methylsulfanyl)benzylidene]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbohydrazide |
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